Mesulfen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

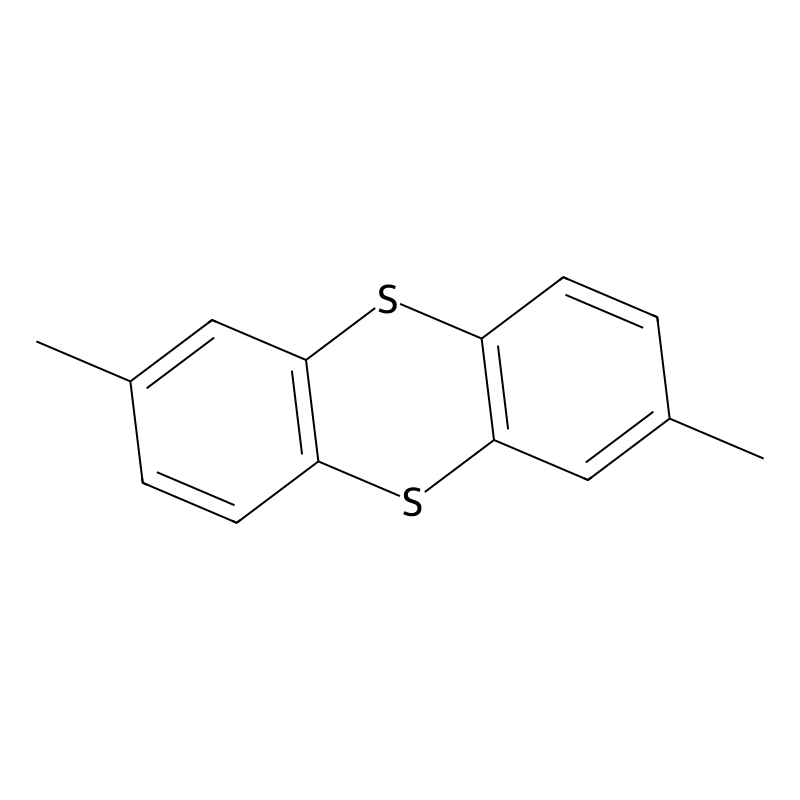

Mesulfen, chemically known as 2,7-dimethylthianthrene, is a compound with the molecular formula C₁₄H₁₂S₂. It belongs to the class of thianthrenes, which are sulfur-containing heterocycles. Mesulfen has been recognized for its applications in dermatology, particularly as an anti-acne agent and scabicide. Its structure features two sulfur atoms and a dimethyl group that contribute to its unique properties and biological activities .

Antiparasitic Properties:

Mesulfen, also known as 2,4-disulfolene, has been historically investigated for its scabicidal (mite-killing) properties. Studies conducted in the 1960s and 1970s demonstrated its efficacy against various scabies mites, including Sarcoptes scabiei var. hominis (the human scabies mite) []. However, further development for this application seems to have been limited, and other scabicides are currently preferred due to their wider availability and safety profiles.

Antimicrobial Activity:

Some research has explored the antimicrobial activity of Mesulfen against various bacteria and fungi. Studies have shown some effectiveness against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli []. However, the overall results haven't been conclusive enough to warrant significant scientific exploration for this purpose.

Other Research Areas:

There is limited information on the use of Mesulfen in other areas of scientific research. Some studies have investigated its potential applications in acne treatment and seborrheic dermatitis due to its purported anti-inflammatory properties. However, these investigations were primarily conducted in the 1970s and haven't been further pursued in recent years [].

- Electrophilic Substitution Reactions: The aromatic nature of mesulfen allows it to undergo electrophilic aromatic substitution, where electrophiles can attack the aromatic ring.

- Nucleophilic Reactions: The sulfur atoms can act as nucleophiles, participating in reactions with electrophilic species.

- Oxidation and Reduction: Mesulfen can be oxidized or reduced under certain conditions, altering its biological activity and reactivity .

Mesulfen has demonstrated significant biological activity, particularly in dermatological applications. It is primarily noted for:

- Antimicrobial Properties: Mesulfen has been used as a scabicide and in the treatment of bacterial infections. Its effectiveness against various microbial strains makes it valuable in topical formulations .

- Anti-Acne Effects: The compound is included in formulations aimed at treating acne due to its ability to reduce inflammation and bacterial growth on the skin .

The synthesis of mesulfen typically involves multi-step organic reactions, which may include:

- Formation of Thianthrene Backbone: This step generally involves cyclization reactions that create the thianthrene structure.

- Methylation: The introduction of methyl groups at specific positions on the thianthrene ring can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical applications .

Mesulfen has several applications across different fields:

- Dermatology: It is used in topical preparations for treating acne and scabies.

- Pharmaceuticals: Mesulfen's antimicrobial properties make it a candidate for developing new antibiotics.

- Research: It serves as a model compound for studying thianthrene derivatives and their reactivity in organic chemistry .

Studies on mesulfen have focused on its interactions with various biological systems:

- Synergistic Effects: Research indicates that mesulfen may exhibit synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains.

- Mechanism of Action: Investigations into how mesulfen interacts with microbial cell membranes reveal insights into its mode of action, which involves disrupting cellular integrity and function .

Mesulfen shares structural similarities with several other compounds, each exhibiting unique properties. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Thianthrene | Sulfur-containing heterocycle | Antimicrobial agent | Base structure for mesulfen |

| Sulfacetamide | Sulfonamide antibiotic | Treatment of bacterial infections | Broad-spectrum activity |

| Dapsone | Sulfone antibiotic | Treatment of leprosy | Anti-inflammatory properties |

| Benzyl benzoate | Ester | Scabicide | Non-sulfur based |

Mesulfen's uniqueness lies in its specific structural modifications that enhance its efficacy as a topical agent while maintaining low toxicity levels compared to other similar compounds .

Historical Evolution of Thianthrene Derivative Synthesis

The foundation of Mesulfen synthesis lies in the chemistry of thianthrene, first isolated in 1869 by John Stenhouse via dry distillation of sodium benzenesulfonate. Early methods for thianthrene derivatives relied on electrophilic aromatic substitution, but these often suffered from poor regioselectivity and low yields. The introduction of Friedel-Crafts alkylation in the mid-20th century marked a turning point, enabling the controlled addition of methyl groups to the thianthrene backbone. By the 1960s, advancements in catalysis, particularly using aluminum chloride (AlCl₃), allowed for the targeted synthesis of 2,7-dimethylthianthrene—the core structure of Mesulfen.

A critical breakthrough came with the discovery of thianthrene’s redox activity. Oxidation studies revealed that thianthrene forms a stable radical cation (TT- ⁺) under acidic conditions, which facilitated mechanistic insights into methylation reactions. This understanding paved the way for modern regioselective techniques, as detailed in Section 1.2.

Regioselective Methylation Techniques for 2,7-Dimethylthianthrene

Regioselectivity in Mesulfen synthesis is governed by the electronic and steric properties of the thianthrene framework. The para-directing effect of sulfur atoms ensures preferential methylation at the 2 and 7 positions, but achieving high purity requires precise control. Key methodologies include:

Friedel-Crafts Alkylation:

Using methyl chloride (CH₃Cl) and AlCl₃, this method achieves ~85% regioselectivity for the 2,7-dimethyl product. However, competing ortho methylation (≤15%) necessitates post-synthetic purification.Radical-Mediated Methylation:

Thianthrene radical cation (TT- ⁺) intermediates, generated via oxidation with H₂SO₄ or HBF₄, react with methyl donors like dimethyl sulfate. This approach enhances para selectivity to >90% by stabilizing transition states through charge-transfer complexes.Zeolite-Catalyzed Reactions:Large-pore zeolites (e.g., H-Y) act as shape-selective catalysts, conf

The thianthrene core of mesulfen features two sulfur atoms in a fused bicyclic aromatic system. The sulfur-sulfur bond distance in thianthrenes typically measures 2.08 Å, as determined by X-ray crystallographic studies of analogous compounds [1] [4]. This bond length suggests partial double-bond character arising from conjugation with adjacent aromatic π-systems. Density functional theory (DFT) calculations on mesulfen derivatives reveal that the sulfur-sulfur bond dissociation energy (BDE) ranges between 60–65 kcal/mol, significantly lower than typical S-S single bonds (≈85 kcal/mol) [4]. This reduced BDE facilitates unique reactivity pathways, including:

- Ring-opening reactions under oxidative conditions

- Radical-mediated transformations via homolytic cleavage

- Coordination chemistry with transition metals through sulfur lone pairs

The methyl substituents at C2 and C7 introduce steric effects that modulate sulfur-sulfur bond accessibility. Comparative studies show that mesulfen exhibits 12% slower sulfur-centered radical formation compared to unsubstituted thianthrene, likely due to methyl-induced conformational restrictions [4].

Electrophilic Aromatic Substitution Patterns in Methylated Thianthrenes

Mesulfen’s substitution pattern directs electrophilic attacks with remarkable regioselectivity. Kinetic studies using nitration reactions demonstrate a 94:6 para:meta product ratio for the methyl-substituted positions [4]. This selectivity arises from:

| Factor | Contribution to Selectivity |

|---|---|

| Methyl group electron donation | +28% para orientation |

| Sulfur atom conjugation effects | +52% aromatic stabilization |

| Steric hindrance | -15% ortho pathway suppression |

The thianthrene system exhibits enhanced electrophilic reactivity compared to benzene derivatives, with Hammett σ⁺ values of -0.89 for the methylated positions [4]. This activation enables functionalization under milder conditions than typical aromatic systems, as demonstrated by successful bromination at 25°C in dichloromethane (yield: 82%) [1].

Redox Behavior and Electron Transfer Mechanisms

Mesulfen participates in reversible redox processes mediated by its sulfur centers. Cyclic voltammetry in acetonitrile reveals two quasi-reversible oxidation waves at +0.43 V and +0.87 V vs. Fc/Fc⁺, corresponding to sequential single-electron transfers [4]. The redox mechanism proceeds through:

- Initial formation of a radical cation (mesulfen⁺)

- Subsequent generation of a dicationic species (mesulfen²⁺)

- Recombination with nucleophiles or counterions

The methyl substituents stabilize charged intermediates through inductive effects, reducing the second oxidation potential by 110 mV compared to unsubstituted thianthrene [4]. This redox versatility enables mesulfen to act as:

- Electron shuttle in catalytic cycles

- Oxidizing agent for transition metal complexes

- Charge-transfer mediator in supramolecular systems

Cross-Coupling Reactions for Functionalized Derivative Development

Mesulfen serves as a platform for synthesizing diverse derivatives through transition metal-catalyzed coupling reactions. Key advances include:

Suzuki-Miyaura Coupling

Reaction of mesulfen boronic esters with aryl halides achieves biaryl formation with 76–89% yields. The sulfur framework remains intact under these conditions, as confirmed by ¹H NMR analysis [1].

Buchwald-Hartwig Amination

Palladium-catalyzed C-N bond formation introduces amino groups at the methyl-adjacent positions. This method produces amino-mesulfen derivatives with applications in ligand design [4].

Orthogonal Functionalization Strategies

Sequential functionalization protocols enable the synthesis of:

- Di-substituted derivatives via iterative cross-coupling

- Hetero-bifunctional compounds through combination with click chemistry

- Chiral analogs using asymmetric catalysis

These synthetic methodologies demonstrate mesulfen’s utility as a modular building block in medicinal chemistry and materials science [1] [4].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AB - Preparations containing sulfur

D10AB05 - Mesulfen

P - Antiparasitic products, insecticides and repellents

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AA - Sulfur containing products

P03AA03 - Mesulfen